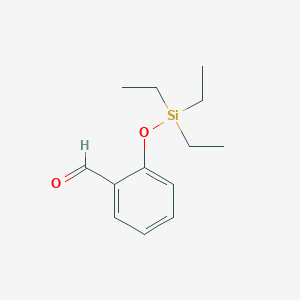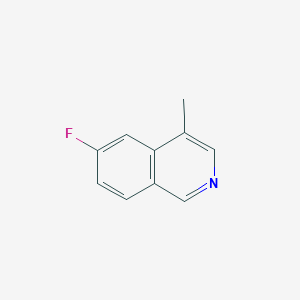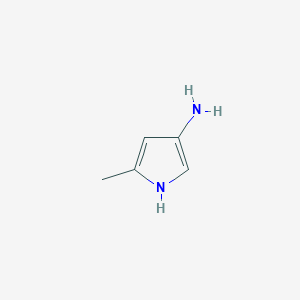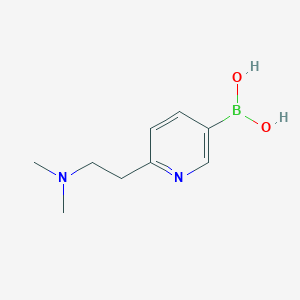
Quinoline-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-2,4-dicarbaldehyde is a heterocyclic aromatic compound that features a quinoline ring system with aldehyde groups at the 2 and 4 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the cyclization of aryl amines with acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . Another method includes the use of microwave-assisted intramolecular cyclization of substituted pyrimidine carbaldehydes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is becoming increasingly popular to minimize environmental impact .
化学反応の分析
Types of Reactions: Quinoline-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dicarboxylic acid using oxidizing agents.
Reduction: Formation of quinoline-2,4-dimethanol through reduction with reducing agents.
Substitution: Electrophilic substitution reactions at the quinoline ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2,4-dimethanol.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Quinoline-2,4-dicarbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of quinoline-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Quinoline-2,4-dicarbaldehyde can be compared with other quinoline derivatives:
Quinoline-2-carbaldehyde: Similar structure but with only one aldehyde group at the 2 position. It exhibits different reactivity and applications.
Quinoline-4-carbaldehyde: Aldehyde group at the 4 position, leading to distinct chemical behavior and uses.
Quinoline-2,4-dicarboxylic acid: Oxidized form of this compound, used in different synthetic and industrial applications.
Uniqueness: this compound’s dual aldehyde functionality at the 2 and 4 positions makes it a versatile intermediate for various chemical transformations and applications, distinguishing it from other quinoline derivatives .
特性
分子式 |
C11H7NO2 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
quinoline-2,4-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-6-8-5-9(7-14)12-11-4-2-1-3-10(8)11/h1-7H |
InChIキー |
HWLOAAFCSVWBDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
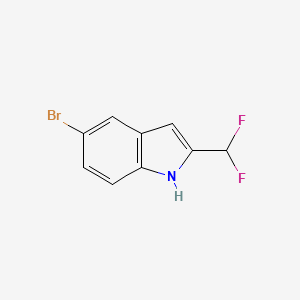
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
